Dimethyl-1,2-oxazole-4-sulfonyl azide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

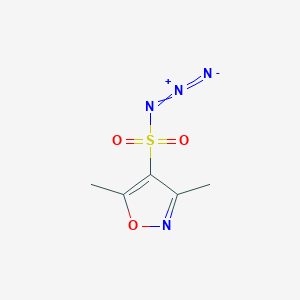

Dimethyl-1,2-oxazole-4-sulfonyl azide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1,2-oxazole-4-sulfonyl azide can be synthesized through several methods. One common approach involves the reaction of dimethyl-1,2-oxazole-4-sulfonyl chloride with sodium azide in an organic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents like sodium azide.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,2-oxazole-4-sulfonyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different functionalized derivatives.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles and other nitrogen-containing heterocycles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Sodium Azide: Used in the synthesis of the compound.

Acetonitrile: Common solvent for the reaction.

Lithium Aluminum Hydride: Used for reduction reactions.

Major Products Formed

Triazoles: Formed through cycloaddition reactions.

Amines: Formed through reduction reactions.

Scientific Research Applications

Dimethyl-1,2-oxazole-4-sulfonyl azide has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of biologically active molecules, including potential drug candidates.

Materials Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Chemical Biology: Employed in the study of biological systems through the synthesis of probes and other tools for biochemical research.

Mechanism of Action

The mechanism of action of dimethyl-1,2-oxazole-4-sulfonyl azide involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes and alkenes, forming triazoles and other heterocycles. These reactions are often catalyzed by transition metals such as copper or ruthenium, which facilitate the formation of the desired products .

Comparison with Similar Compounds

Similar Compounds

Dimethyl-1,2-oxazole-4-sulfonyl chloride: A precursor in the synthesis of dimethyl-1,2-oxazole-4-sulfonyl azide.

Dimethyl-1,2-oxazole-4-sulfonyl hydrazide: Another derivative with different reactivity and applications.

Dimethyl-1,2-oxazole-4-sulfonyl amine: Formed through the reduction of the azide group.

Uniqueness

This compound is unique due to its azide functionality, which imparts distinct reactivity compared to other similar compounds. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and a useful tool in chemical biology and materials science .

Biological Activity

Dimethyl-1,2-oxazole-4-sulfonyl azide (DMOSA) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and chemical biology. This article explores its synthesis, chemical properties, biological mechanisms, and applications in research, supported by relevant case studies and data.

Synthesis Methods:

DMOSA can be synthesized through various methods. A common route involves the reaction of dimethyl-1,2-oxazole-4-sulfonyl chloride with sodium azide in an organic solvent like acetonitrile at room temperature. This method allows for the efficient formation of the azide group while maintaining the integrity of the oxazole ring structure.

Chemical Structure:

The molecular formula of DMOSA is C₅H₈N₄O₃S, with a molecular weight of approximately 188.21 g/mol. Its structure features an oxazole ring substituted with a sulfonyl group and an azide functional group, which contributes to its reactivity and biological interactions.

2. Biological Activity

Mechanism of Action:

DMOSA exhibits its biological activity primarily through its azide functionality. Azides are known to participate in various chemical reactions, including cycloaddition reactions with alkenes and alkynes, leading to the formation of triazoles and other nitrogen-containing heterocycles. These reactions are often facilitated by transition metal catalysts such as copper .

Biological Applications:

The compound has several promising applications in medicinal chemistry:

- Drug Development: DMOSA serves as a building block for synthesizing biologically active molecules, including potential drug candidates targeting various diseases.

- Chemical Probes: It is utilized in chemical biology for developing probes that can interact with biomolecules, aiding in the study of biological systems .

- Materials Science: DMOSA is also explored for its potential in creating new materials with unique properties due to its reactive azide group .

3. Case Studies

Several studies have highlighted the biological significance of DMOSA:

Case Study 1: Medicinal Chemistry

In a study examining azides in drug synthesis, DMOSA was used to create novel triazole derivatives that demonstrated significant anti-cancer activity. The derivatives were tested against various cancer cell lines, showing IC₅₀ values in the low micromolar range, indicating potent cytotoxic effects .

Case Study 2: Chemical Biology

Research involving DMOSA focused on its role as a chemical probe for studying protein interactions. The azide group allowed for selective labeling of proteins in living cells, facilitating investigations into cellular mechanisms and signaling pathways .

4. Comparative Analysis

To better understand DMOSA's position within its chemical class, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Dimethyl-1,2-oxazole-4-sulfonyl chloride | Precursor to DMOSA | Intermediate in drug synthesis |

| Dimethyl-1,2-oxazole-4-sulfonyl hydrazide | Related derivative | Varies; less reactive than DMOSA |

| Triazole derivatives | Product of DMOSA | Significant anti-cancer activity |

5. Conclusion

This compound is a versatile compound with substantial potential in medicinal chemistry and chemical biology. Its unique structure allows it to participate in various chemical reactions that are critical for synthesizing new therapeutic agents and probes for biological research. Ongoing studies are likely to further elucidate its mechanisms of action and expand its applications across different scientific fields.

Properties

IUPAC Name |

N-diazo-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3S/c1-3-5(4(2)12-7-3)13(10,11)9-8-6/h1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAWIJSJSPUJDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.